An In-depth Technical Guide to N-(4-Thioureido-phenyl)-acetamide (CAS: 1614-33-1)
An In-depth Technical Guide to N-(4-Thioureido-phenyl)-acetamide (CAS: 1614-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Thioureido-phenyl)-acetamide is a thiourea-containing aromatic amide that serves as a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities. We delve into the rationale behind its synthesis and application, offering detailed experimental protocols and highlighting its potential as a precursor for developing novel therapeutics. This document is intended to be a foundational resource for researchers exploring the potential of thiourea derivatives in areas such as antimicrobial and anticancer agent development.
Introduction: The Significance of the Thiourea Moiety
The thiourea functional group (-NH-(C=S)-NH-) is a critical pharmacophore in a vast array of biologically active compounds. Its unique ability to act as a hydrogen bond donor and acceptor, along with the reactivity of the sulfur atom, allows for diverse interactions with biological macromolecules. Thiourea derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] N-(4-Thioureido-phenyl)-acetamide, CAS number 1614-33-1, represents a key building block within this chemical class. Its structure combines the thiourea moiety with a phenylacetamide backbone, a common feature in many bioactive molecules.[2] This guide will explore the synthesis, properties, and potential applications of this compound as a platform for further drug development.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.
Table 1: Physicochemical Properties of N-(4-Thioureido-phenyl)-acetamide
| Property | Value | Source |
| CAS Number | 1614-33-1 | [3] |
| Molecular Formula | C9H11N3OS | [3] |
| Molecular Weight | 209.27 g/mol | [3] |
| Appearance | Typically a solid | - |
| Purity | Available at ≥98% | [3] |
| Classification | Organic Building Block, Amine, Benzene Compound, Amide | [4] |
Note: Experimental values for properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
2.1 Spectroscopic Profile
For unambiguous identification, the following spectroscopic characteristics are expected for N-(4-Thioureido-phenyl)-acetamide:
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¹H NMR: Expect distinct signals for the acetyl methyl protons, aromatic protons on the phenyl ring (likely showing a characteristic para-substitution pattern), and the amine/amide protons of the thiourea and acetamide groups. The chemical shifts of the N-H protons can be broad and may vary with solvent and concentration.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the acetamide, the thiocarbonyl carbon (C=S) of the thiourea, the methyl carbon of the acetyl group, and the aromatic carbons should be observable.
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IR Spectroscopy: Key vibrational bands would include N-H stretching (amide and thiourea), C=O stretching (amide), and C=S stretching (thiourea).
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Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to its molecular weight (209.27).
Synthesis and Purification
The synthesis of N-(4-Thioureido-phenyl)-acetamide is a multi-step process that provides a foundational workflow for creating a library of related derivatives. The general strategy involves the formation of an isothiocyanate intermediate from an amino-phenylacetamide precursor.[5]
Synthetic Workflow Rationale
The causality behind this synthetic approach is rooted in the reliable and high-yielding reactions involved. Starting with a readily available precursor like 4-aminoacetanilide ensures a cost-effective and efficient pathway to the desired thiourea derivative. The conversion of the primary amine to an isothiocyanate is a standard and robust transformation, which then readily reacts with ammonia to form the terminal thiourea.
Caption: Synthetic workflow for N-(4-Thioureido-phenyl)-acetamide.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method. Researchers should always first consult primary literature and perform appropriate risk assessments.
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Preparation of N-(4-isothiocyanatophenyl)acetamide:
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To a stirred solution of 4-aminoacetanilide in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a thiocarbonyl transfer reagent like thiophosgene or carbon disulfide in the presence of a base.
-
Causality: The primary amine of 4-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl reagent. The choice of a biphasic system can help to control the reaction rate and trap byproducts.
-
Maintain the reaction at a controlled temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction and minimize side reactions.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble impurities and isolate the organic phase containing the isothiocyanate intermediate.
-
-
Formation of N-(4-Thioureido-phenyl)-acetamide:
-
Dissolve the crude N-(4-isothiocyanatophenyl)acetamide intermediate in a suitable organic solvent like acetone or tetrahydrofuran (THF).[5]
-
Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, to the reaction mixture.
-
Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.[5] This addition reaction is typically efficient and proceeds readily at room temperature.
-
Stir the reaction mixture until the starting isothiocyanate is consumed (monitor by TLC).
-
The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
-
Purification and Validation:
-
Collect the crude product by filtration.
-
Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
-
Self-Validation: The purity of the final compound must be confirmed by measuring its melting point and comparing it to literature values (if available), and by spectroscopic analysis (NMR, IR, MS) to confirm the structure.
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Biological Activity and Therapeutic Potential
While specific studies on N-(4-Thioureido-phenyl)-acetamide itself are limited in the public domain, the broader class of phenylacetamide and thiourea derivatives has been extensively investigated for various biological activities. This compound serves as an excellent starting point or intermediate for creating more complex molecules with enhanced potency and specificity.
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Antibacterial and Antifungal Activity: Phenylacetamide derivatives have shown promising results against various bacterial strains, including Xanthomonas oryzae.[2][6] The mechanism of action for some of these derivatives involves the rupture of the bacterial cell membrane.[2][6] Similarly, thiourea derivatives are known fungicides.[1]
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Anticancer Activity: Numerous studies have demonstrated the antiproliferative activity of thiourea and acetamide derivatives against various cancer cell lines, such as lung, cervical, breast, and prostate cancer cells.[7] Some diarylthiourea derivatives have been shown to induce S-phase cell cycle arrest and apoptosis in breast cancer cells.[7]
-
Enzyme Inhibition: The structural features of thiourea derivatives make them suitable candidates for enzyme inhibitors. For instance, modified benzoylthioureido phenyl derivatives have been designed as potent inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[8]
-
Antioxidant and Anti-inflammatory Activity: Certain acetamide derivatives have been reported to possess antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[9]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of N-(4-Thioureido-phenyl)-acetamide or its derivatives, standardized in vitro assays are essential. Below is a representative workflow for evaluating antibacterial activity.
Workflow for Antibacterial Susceptibility Testing
Caption: General workflow for determining antibacterial activity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a framework for determining the MIC of a compound against a specific bacterial strain.
-
Preparation of Reagents and Materials:
-
Test Compound: Prepare a 10 mg/mL stock solution of N-(4-Thioureido-phenyl)-acetamide in dimethyl sulfoxide (DMSO).
-
Bacterial Strain: Grow the selected bacterial strain (e.g., E. coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth only), and a vehicle control (broth with DMSO at the highest concentration used). Trustworthiness: Controls are essential to validate that the observed effects are due to the test compound and not other factors.
-
-
Assay Procedure (96-Well Plate):
-
Add 100 µL of broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculate each well (except the negative control) with 10 µL of the prepared bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add a viability indicator like resazurin to aid in determining the MIC.
-
The results can be used to compare the potency of different derivatives and guide structure-activity relationship (SAR) studies.
-
Conclusion and Future Directions
N-(4-Thioureido-phenyl)-acetamide is a valuable chemical entity with significant potential as a scaffold in drug discovery. Its straightforward synthesis allows for the creation of diverse chemical libraries. While this compound itself may exhibit modest biological activity, its true value lies in its role as a precursor for more complex and potent derivatives. Future research should focus on synthesizing and screening libraries of N-acyl and N-aryl substituted derivatives of this core structure to explore their potential as antibacterial, anticancer, and enzyme-inhibiting agents. Comprehensive SAR studies will be crucial in optimizing the therapeutic properties of this promising class of compounds.
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